(2Z)-N-(4-bromophenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-N-(4-bromophenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound that belongs to the class of thiazinane derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, an ethoxyphenyl group, and a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-bromophenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves a multi-step process. The initial step often includes the formation of the thiazinane ring through a cyclization reaction. This is followed by the introduction of the bromophenyl and ethoxyphenyl groups through substitution reactions. The reaction conditions usually require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening methods can optimize reaction conditions and improve efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-bromophenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as bromine. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced derivatives, and substituted derivatives. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
(2Z)-N-(4-bromophenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-bromophenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-N-(4-bromophenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide include other thiazinane derivatives and compounds with similar functional groups, such as:
- (4S)-4-Cyclohexyl-1-2-[®-[(1S)-1-(1-oxopropoxy)propoxy-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific structural configuration. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20BrN3O3S |
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Molecular Weight |
462.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(4-ethoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H20BrN3O3S/c1-3-27-16-10-8-15(9-11-16)23-20-24(2)18(25)12-17(28-20)19(26)22-14-6-4-13(21)5-7-14/h4-11,17H,3,12H2,1-2H3,(H,22,26) |
InChI Key |
PNLGHJFQVQOFHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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